3-(aminomethyl)-N-(propan-2-yl)aniline
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Overview
Description
3-(aminomethyl)-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It features an aniline core substituted with an aminomethyl group at the 3-position and an isopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(propan-2-yl)aniline can be achieved through several routes. One common method involves the alkylation of 3-(aminomethyl)aniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-(aminomethyl)aniline
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., ethanol or acetone), and reflux temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitro derivatives.
Reduction: Regeneration of the amine from nitro derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
3-(aminomethyl)-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)aniline: Lacks the isopropyl group, which may affect its reactivity and applications.
N-(propan-2-yl)aniline: Lacks the aminomethyl group, resulting in different chemical properties and uses.
Uniqueness
3-(aminomethyl)-N-(propan-2-yl)aniline is unique due to the presence of both the aminomethyl and isopropyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its versatility in various applications compared to its simpler analogs.
Properties
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCYCPZNSEDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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